![molecular formula C19H19ClN2O2 B5817521 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide, also known as CPI-17, is a potent inhibitor of myosin light chain phosphatase (MLCP). It is a small molecule that has been widely used in scientific research to explore the biochemical and physiological effects of MLCP inhibition.
Mécanisme D'action
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide inhibits MLCP activity by binding to the myosin-binding subunit of MLCP, which prevents the dephosphorylation of myosin light chains. This results in increased myosin phosphorylation and smooth muscle contraction. The mechanism of action of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been well-characterized and has been used to study the role of MLCP in various biological processes.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the contractility of smooth muscle cells in vitro and in vivo. It has also been shown to increase the phosphorylation of myosin light chains and to decrease MLCP activity. These effects have been studied in a variety of tissues, including blood vessels, airways, and gastrointestinal smooth muscle.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also a potent inhibitor of MLCP activity, which makes it a useful tool for studying the role of MLCP in biological processes. However, there are also some limitations to using 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide. One area of interest is the role of MLCP inhibition in the development of hypertension and other cardiovascular diseases. Another area of interest is the use of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide as a therapeutic target for the treatment of smooth muscle disorders, such as asthma and gastrointestinal motility disorders. Further research is needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-aminophenylacrylic acid to form 3-(4-chlorophenyl)-N-(3-aminophenyl)acrylamide. This intermediate is then reacted with isobutyryl chloride to form the final product, 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide. The synthesis method has been well-established and has been used to produce 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide in large quantities for scientific research.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been widely used in scientific research to explore the role of MLCP inhibition in various biological processes. MLCP is a key regulator of smooth muscle contraction and is involved in the regulation of blood pressure, airway tone, and gastrointestinal motility. 3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide has been used to study the role of MLCP in these processes and has been shown to be a potent inhibitor of MLCP activity.
Propriétés
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)19(24)22-17-5-3-4-16(12-17)21-18(23)11-8-14-6-9-15(20)10-7-14/h3-13H,1-2H3,(H,21,23)(H,22,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVVNBRYSANIN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
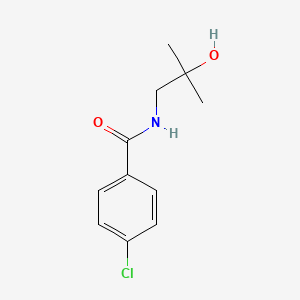
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)


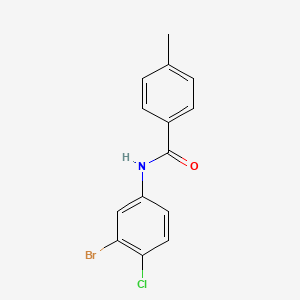
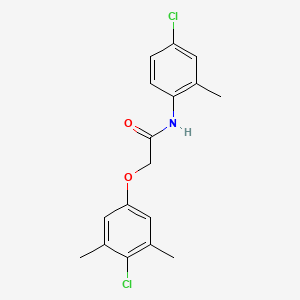
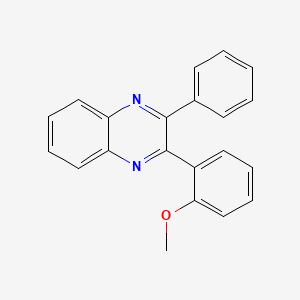
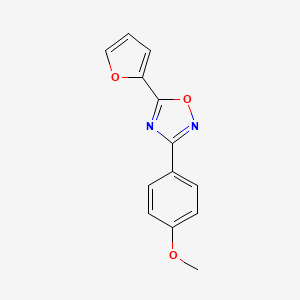

![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)